molecular formula C17H19ClN4O B1209383 9-chloro-3-[(1-ethyl-2-pyrrolidinyl)methyl]-5H-pyrimido[5,4-b]indol-4-one

9-chloro-3-[(1-ethyl-2-pyrrolidinyl)methyl]-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B1209383
M. Wt: 330.8 g/mol
InChI Key: HSUZCJBKRXUKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-chloro-3-[(1-ethyl-2-pyrrolidinyl)methyl]-5H-pyrimido[5,4-b]indol-4-one is a pyrimido-indole.

Scientific Research Applications

Synthesis and Derivative Compounds

  • The compound is involved in the synthesis of various heterocyclic compounds. One study outlines the synthesis of 4-hydrazino-5H-pyrimido[5,4-b]indole and related compounds starting from ethyl 3-aminoindole-2-carboxylate, leading to the production of several pyrimido[5,4-b]indoles with potential applications in various fields (Monge et al., 1986).

Structural and Chemical Studies

  • A study focusing on nitrogen bridgehead compounds discusses the unusual reaction of ethyl 9‐bromo-4‐oxo‐6,7,8,9‐tetrahydro‐4h‐pyrido[1,2‐a]pyrimidine‐3‐carboxylates, demonstrating the formation of a new tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring system. This highlights the structural diversity and potential for novel compound synthesis (Hermecz et al., 1991).

Pharmaceutical Applications

  • A paper on palladium-catalyzed coupling of 4-halopyrrolo[2,3-d]pyrimidines with arylacetylenes led to the synthesis of a new heterocyclic system, demonstrating the pharmaceutical application potential of these compounds (Tumkevičius & Masevičius, 2004).

Antitumor Activity

  • Research on the synthesis and antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles demonstrates the compound's role in developing new classes of antineoplastic agents (Nguyen et al., 1990).

properties

Product Name

9-chloro-3-[(1-ethyl-2-pyrrolidinyl)methyl]-5H-pyrimido[5,4-b]indol-4-one

Molecular Formula

C17H19ClN4O

Molecular Weight

330.8 g/mol

IUPAC Name

9-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C17H19ClN4O/c1-2-21-8-4-5-11(21)9-22-10-19-15-14-12(18)6-3-7-13(14)20-16(15)17(22)23/h3,6-7,10-11,20H,2,4-5,8-9H2,1H3

InChI Key

HSUZCJBKRXUKKI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CN2C=NC3=C(C2=O)NC4=C3C(=CC=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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